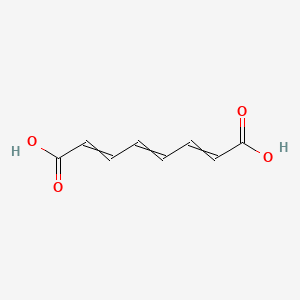
Octa-2,4,6-trienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-2,4,6-trienedioic acid is an organic compound characterized by a conjugated system of double bonds and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octa-2,4,6-trienedioic acid typically involves the oxidation of octa-2,4,6-trienoic acid. This process can be catalyzed by cytochrome P450 monooxygenase enzymes, which facilitate the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA . The reaction conditions often include the presence of oxygen and specific cofactors required by the enzyme.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic oxidation process mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzymes and cofactors are available in sufficient quantities.
Análisis De Reacciones Químicas
Types of Reactions
Octa-2,4,6-trienedioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as sulfuric acid or specific enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized carboxylic acids, while reduction can produce saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s interactions with enzymes and other biological molecules can be studied to understand its role in metabolic pathways.
Industry: Its unique chemical properties may make it useful in the production of polymers or other industrial materials.
Mecanismo De Acción
The mechanism by which octa-2,4,6-trienedioic acid exerts its effects involves its interaction with specific enzymes and molecular targets. For example, the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA is catalyzed by cytochrome P450 monooxygenase enzymes . These enzymes facilitate the oxidation process by introducing oxygen atoms into the molecule, altering its structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Octa-2,4,6-trienoic acid: The precursor to octa-2,4,6-trienedioic acid, differing by the presence of only one carboxylic acid group.
Hexa-2,4-dienoic acid: A similar compound with fewer double bonds and carboxylic acid groups.
But-2-enoic acid: A simpler compound with a single double bond and one carboxylic acid group.
Uniqueness
This compound is unique due to its extended conjugated system and the presence of two carboxylic acid groups. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its simpler analogs.
Propiedades
Número CAS |
195073-49-5 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
octa-2,4,6-trienedioic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H,(H,9,10)(H,11,12) |
Clave InChI |
NCJYJGFRLFKGBH-UHFFFAOYSA-N |
SMILES canónico |
C(=CC=CC(=O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


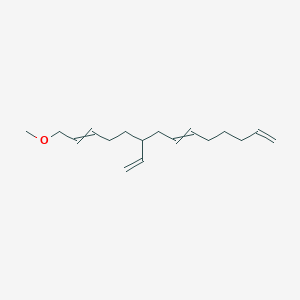
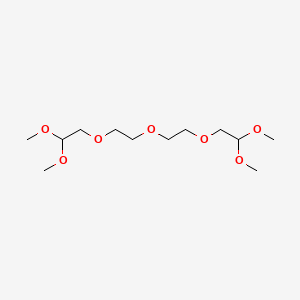
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
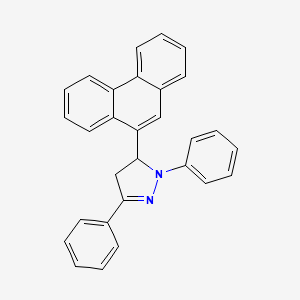
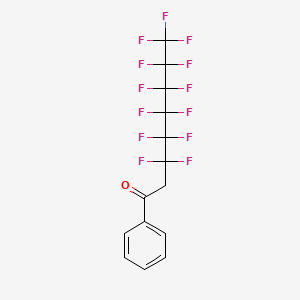

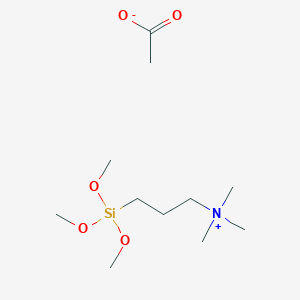
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)


![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
